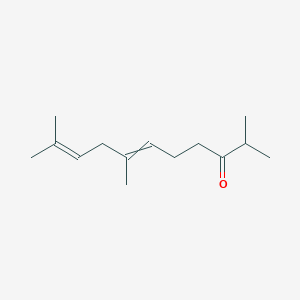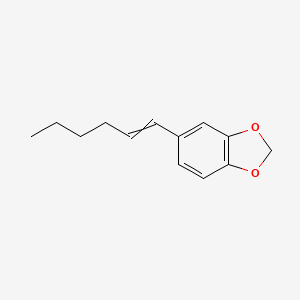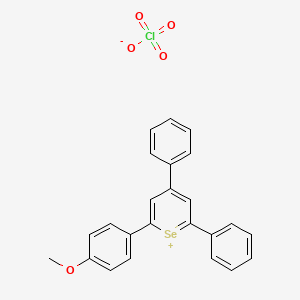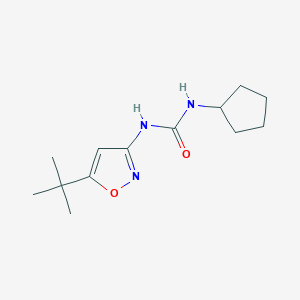
2,7,10-Trimethylundeca-6,9-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,10-Trimethylundeca-6,9-dien-3-one is an organic compound with the molecular formula C14H24O. It is a polyketide compound that has been identified as an aggregation-sex pheromone in certain beetle species . This compound is notable for its unique structural motif and its role in chemical ecology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,10-Trimethylundeca-6,9-dien-3-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the use of polyketide synthesis, where the compound is built up through a series of condensation reactions involving acetyl and malonyl subunits . The reaction conditions often require the presence of specific catalysts and controlled temperatures to ensure the correct formation of the double bonds and the methyl groups at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,7,10-Trimethylundeca-6,9-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
Oxidation: Can form ketones, aldehydes, or carboxylic acids.
Reduction: Can form alcohols or alkanes.
Substitution: Can form halogenated compounds or amines.
Wissenschaftliche Forschungsanwendungen
2,7,10-Trimethylundeca-6,9-dien-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of polyketide synthesis and reaction mechanisms.
Industry: Used in the synthesis of other complex organic molecules and as a chemical intermediate.
Wirkmechanismus
The mechanism by which 2,7,10-Trimethylundeca-6,9-dien-3-one exerts its effects involves its interaction with specific receptors in the target organisms. In the case of beetles, it binds to olfactory receptors, triggering a behavioral response that leads to aggregation and mating . The molecular targets include specific proteins in the olfactory system that recognize the unique structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10-Trimethylundeca-5,9-dienol
- 2,6,10-Trimethylundeca-5,9-dienal
- 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)
Uniqueness
2,7,10-Trimethylundeca-6,9-dien-3-one is unique due to its specific structural motif and its role as an aggregation-sex pheromone in beetles. While similar compounds may share some structural features, such as the presence of double bonds and methyl groups, the exact positioning and combination of these features in this compound confer its unique biological activity.
Eigenschaften
CAS-Nummer |
89966-01-8 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2,7,10-trimethylundeca-6,9-dien-3-one |
InChI |
InChI=1S/C14H24O/c1-11(2)9-10-13(5)7-6-8-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 |
InChI-Schlüssel |
RKIIPUXSNDVFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CCC=C(C)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)



![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)


phosphanium bromide](/img/structure/B14374464.png)

